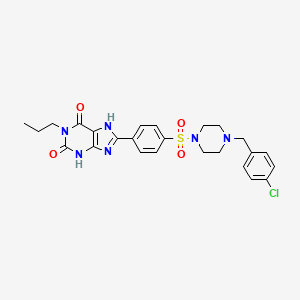PSB 0788

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
PSB 0788 is a selective antagonist of the A2B adenosine receptor, classified as a xanthine derivative. Its chemical structure features a para-sulfonamido-substituted phenyl ring at the 8-position, which contributes to its potent biological activity. PSB 0788 has been identified for its high affinity towards the A2B receptor across various species, including humans, rats, and mice, making it a valuable compound in pharmacological research .
The biological activity of PSB 0788 has been extensively studied, particularly concerning its therapeutic potential. It has demonstrated efficacy in ameliorating conditions associated with maternal inflammation, enhancing remyelination in offspring following maternal treatment . Additionally, PSB 0788's antagonistic properties at the A2B receptor suggest potential applications in treating asthma and cancer by modulating inflammatory responses and tumor microenvironments .
The synthesis of PSB 0788 involves several steps that can be optimized for efficiency and yield. A notable method includes the reaction of substituted diaminouracils with piperazine derivatives under controlled conditions. The process typically employs solvents like dimethylformamide and results in high yields of the desired product after precipitation and purification steps . The synthesis is versatile and can accommodate various substituents on the starting materials to produce analogs with differing biological activities.
PSB 0788 has several potential applications in medicinal chemistry and pharmacology:
- Therapeutics for Inflammatory Diseases: Its role as an A2B receptor antagonist positions it as a candidate for treating conditions like asthma and chronic pain.
- Cancer Research: By modulating tumor microenvironments, PSB 0788 may enhance the effectiveness of existing cancer therapies.
- Neuroscience: Studies suggest its potential benefits in neuroprotection and remyelination processes following inflammatory insults .
Interaction studies have shown that PSB 0788 effectively inhibits the A2B adenosine receptor, impacting various signaling pathways associated with inflammation and pain. Research indicates that its binding affinity is comparable to other potent antagonists like PSB 603, highlighting its significance in pharmacological studies aimed at understanding adenosine receptor dynamics .
PSB 0788 is part of a class of compounds that includes other selective antagonists of the A2B adenosine receptor. Below is a comparison with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| PSB 601 | Similar xanthine structure | Potent A2B antagonist |
| PSB 603 | Para-sulfonamido-substituted phenyl ring | High affinity for A2B receptor |
| Istradefylline | Non-xanthine structure; A2A antagonist | Used in Parkinson's disease treatment |
| Preladenant | Xanthine derivative | Selective A2A antagonist |
Uniqueness: PSB 0788 stands out due to its specific structural modifications that enhance its selectivity for the A2B adenosine receptor compared to other compounds. This selectivity may lead to fewer side effects associated with non-selective adenosine receptor antagonists.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Arsyad A, Dobson GP. Adenosine relaxation in isolated rat aortic rings and possible roles of smooth muscle Kv channels, KATP channels and A2a receptors. BMC Pharmacol Toxicol. 2016 May 23;17(1):23. doi: 10.1186/s40360-016-0067-8. PubMed PMID: 27211886; PubMed Central PMCID: PMC4876563.
3: Borrmann T, Hinz S, Bertarelli DC, Li W, Florin NC, Scheiff AB, Müller CE. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. J Med Chem. 2009 Jul 9;52(13):3994-4006. doi: 10.1021/jm900413e. PubMed PMID: 19569717.








